2-[2-[4-(N-methylanilino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol
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Overview
Description
2-[2-[4-(N-methylanilino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol is a complex organic compound that features a thiadiazole ring, a phenol group, and an N-methylanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring, followed by the attachment of the N-methylanilino group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The exact methods can vary depending on the scale of production and the specific requirements of the end-use application .
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(N-methylanilino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The N-methylanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
2-[2-[4-(N-methylanilino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-[4-(N-methylanilino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and phenol-based compounds, such as:
- 2-dimethylamino-4-(N-methylanilino)-phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
What sets 2-[2-[4-(N-methylanilino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol apart is its unique combination of a thiadiazole ring and an N-methylanilino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[2-[4-(N-methylanilino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-24(16-7-3-2-4-8-16)17-13-11-15(12-14-17)20-22-23-21(26-20)18-9-5-6-10-19(18)25/h2-14,20,22,25H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAMCVKCVAOGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C3NN=C(S3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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